molecular formula C13H17N5O2 B14273549 1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione CAS No. 136120-53-1

1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione

Cat. No.: B14273549
CAS No.: 136120-53-1
M. Wt: 275.31 g/mol
InChI Key: ZEWWMKSKZVDOBR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione is a heterocyclic compound with a pteridine core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with 1,3-dimethylurea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pteridine ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the compound

Scientific Research Applications

1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine: Shares a similar core structure but lacks the piperidinyl group.

    6-Methylpterin: Contains a pteridine core but differs in the substitution pattern.

Uniqueness

1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione is unique due to the presence of both the dimethyl and piperidinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

136120-53-1

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

1,3-dimethyl-6-piperidin-1-ylpteridine-2,4-dione

InChI

InChI=1S/C13H17N5O2/c1-16-11-10(12(19)17(2)13(16)20)15-9(8-14-11)18-6-4-3-5-7-18/h8H,3-7H2,1-2H3

InChI Key

ZEWWMKSKZVDOBR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(N=C2C(=O)N(C1=O)C)N3CCCCC3

Origin of Product

United States

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